![molecular formula C16H13ClN2OS2 B2452104 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 942002-86-0](/img/structure/B2452104.png)

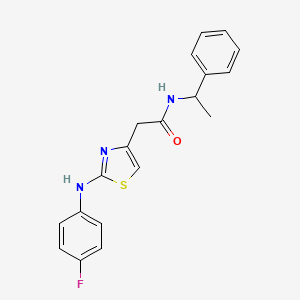

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole-based compounds are often used in the development of various fluorescent probes . These compounds can be highly sensitive and selective, making them useful for imaging certain biological molecules .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can vary greatly depending on the specific compound. For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cys over other analytes .Chemical Reactions Analysis

Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, a compound called BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-based compounds can vary greatly. For instance, BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- Synthesis and Antimicrobial Activity : Novel derivatives of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide showed significant antimicrobial activity. Compounds such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide displayed notable antibacterial and anticandidal effects (Dawbaa et al., 2021).

Anticancer Properties

- Antitumor Activity : A study on 3-benzyl-4(3H)quinazolinone analogues, related to the benzothiazole class, demonstrated broad-spectrum antitumor activity. Some compounds were found to be more potent than the control drug 5-FU (Al-Suwaidan et al., 2016).

- Synthesis of Benzothiazole Acylhydrazones : New derivatives were synthesized and showed promising anticancer activity against various cancer cell lines, including C6, A549, MCF-7, and HT-29 (Osmaniye et al., 2018).

Material Science Applications

- Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for materials like carbon steel and oil-well tubular steel in acidic environments (Hu et al., 2016); (Yadav et al., 2015).

Other Applications

- Photophysical and Electrochemical Properties : Benzothiazole derivatives were studied for their potential in organic electronics, focusing on their photophysical and (spectro)electrochemical properties, which are crucial for applications like solar cells (Kostyuchenko et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARVXPRBMZYAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)

![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)

![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)

![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)